2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
CAS No.: 2640898-47-9
Cat. No.: VC11826548
Molecular Formula: C20H23F2N7
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640898-47-9 |
|---|---|
| Molecular Formula | C20H23F2N7 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 7-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C20H23F2N7/c1-12-10-18(29-17(23-12)9-13(2)26-29)28-7-5-27(6-8-28)16-11-15(19(21)22)24-20(25-16)14-3-4-14/h9-11,14,19H,3-8H2,1-2H3 |
| Standard InChI Key | ROMYLZFXVUJGFV-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5)C |
| Canonical SMILES | CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5)C |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step organic reactions that integrate pyrimidine and pyrazolo[1,5-a]pyrimidine frameworks. Although specific synthetic routes for this exact compound are not detailed in the provided sources, general methodologies for similar compounds include:
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Formation of Pyrimidine Core: The pyrimidine scaffold is often synthesized via condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.
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Introduction of Substituents:
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Cyclopropyl and difluoromethyl groups are introduced using alkylation or halogenation techniques.
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The piperazine moiety is typically attached through nucleophilic substitution or reductive amination.
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Construction of Pyrazolo[1,5-a]pyrimidine Ring:
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This heterocyclic system is synthesized via cyclization reactions involving hydrazines and β-keto esters or similar precursors.
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Biological Significance
Compounds containing pyrazolo[1,5-a]pyrimidine and pyrimidine rings have demonstrated diverse biological activities:
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Antimicrobial Activity: Pyrazolo[1,5-a]pyrimidines are known to inhibit bacterial enzymes such as ATP synthase, making them potential candidates for antibacterial drug development .
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Anti-inflammatory Potential: Similar heterocyclic compounds have been studied as inhibitors of inflammatory pathways like the 5-lipoxygenase (5-LOX) pathway .
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Antiviral Applications: Pyrimidine derivatives have shown promise in targeting viral polymerases, such as those in influenza A virus .
Given these precedents, the compound may exhibit pharmacological relevance in areas like infectious diseases or inflammation.
Potential Applications
| Field | Potential Use |
|---|---|
| Pharmaceuticals | Development of drugs targeting bacterial or viral enzymes; anti-inflammatory agents. |
| Biochemistry Research | Studying enzyme inhibition mechanisms or protein-ligand interactions. |
| Medicinal Chemistry | Optimization of lead compounds for enhanced bioactivity and reduced toxicity. |
Research Insights
While specific studies on this compound are unavailable in the provided sources, related molecules with similar scaffolds have been extensively studied:
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Pyrazolo[1,5-a]pyrimidines: Known for their role as kinase inhibitors and modulators of ATP-dependent enzymes.
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Piperazine Derivatives: Frequently used in drug design due to their ability to enhance solubility and bioavailability.
Further research into this compound's activity profile could reveal novel therapeutic applications.
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